4-Chloro-2-phenyl-4-propanoyl-1,3-oxazol-5(4H)-one
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Overview
Description
4-Chloro-2-phenyl-4-propionyloxazol-5(4H)-one is a synthetic organic compound that belongs to the oxazolone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-phenyl-4-propionyloxazol-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-chlorobenzoyl chloride with phenylacetic acid in the presence of a base, followed by cyclization with an appropriate reagent such as phosphorus oxychloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-phenyl-4-propionyloxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can yield different functionalized oxazolones.
Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazolone N-oxides, while substitution reactions can produce a wide range of functionalized oxazolones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-phenyl-4-propionyloxazol-5(4H)-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-phenyl-4-methyloxazol-5(4H)-one
- 4-Chloro-2-phenyl-4-ethyloxazol-5(4H)-one
- 4-Chloro-2-phenyl-4-butyloxazol-5(4H)-one
Uniqueness
4-Chloro-2-phenyl-4-propionyloxazol-5(4H)-one is unique due to its specific substituents, which can influence its chemical reactivity and potential applications. The presence of the propionyl group, for example, might confer distinct pharmacological properties compared to its methyl or ethyl analogs.
Properties
CAS No. |
90127-58-5 |
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Molecular Formula |
C12H10ClNO3 |
Molecular Weight |
251.66 g/mol |
IUPAC Name |
4-chloro-2-phenyl-4-propanoyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C12H10ClNO3/c1-2-9(15)12(13)11(16)17-10(14-12)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
InChI Key |
GLYDJMLVZRSYGR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1(C(=O)OC(=N1)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
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